![molecular formula C24H26N2O3 B6493936 7-hydroxy-8-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one CAS No. 900278-12-8](/img/structure/B6493936.png)
7-hydroxy-8-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one
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Overview
Description
7-hydroxy-8-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C24H26N2O3 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.19434270 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
7-Hydroxy-8-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one, a compound belonging to the coumarin class, exhibits a unique structural configuration that combines a coumarin backbone with a piperazine moiety. This combination suggests potential pharmacological properties, particularly in anticancer and antimicrobial activities. The compound's molecular formula includes hydroxyl, methyl, and piperazine functional groups, which may enhance its biological activity.
Structural Characteristics
The structure of the compound can be broken down into several key components:
- Coumarin Backbone : Provides a foundation for various biological activities.
- Piperazine Moiety : Known for enhancing pharmacological effects, particularly in neuroactive compounds.
- Phenylpropene Side Chain : This feature may contribute to the compound's interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Research indicates that coumarin derivatives possess significant anticancer properties. For instance:
- Mechanism of Action : Compounds similar to 7-hydroxy-8-methyl coumarins have been shown to induce apoptosis in cancer cells and inhibit cell proliferation. Studies have demonstrated that these compounds can cause cell cycle arrest at specific phases (e.g., G1 or S phase) and increase reactive oxygen species (ROS) production, leading to cellular stress and apoptosis .
Compound | Cancer Cell Line | Activity | Mechanism |
---|---|---|---|
7-Hydroxycoumarin | MCF-7 (breast cancer) | Cytotoxic | Induces apoptosis |
Piperazine Derivatives | A549 (lung cancer) | Moderate | Cell cycle arrest |
7-Hydroxy-Piperazine Coumarins | Various | High | Inhibits DNA synthesis |
Antimicrobial Activity
The antimicrobial properties of coumarins have also been documented. For example:
- In Vitro Studies : Some derivatives show promising activity against bacterial strains such as Staphylococcus pneumoniae and Pseudomonas aeruginosa. The mechanism often involves disrupting bacterial cell membranes or inhibiting vital metabolic pathways .
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Anticancer Properties : A series of coumarin derivatives were synthesized and tested against MCF-7 and A549 cell lines. The most potent compounds showed significant cytotoxicity, with IC50 values lower than standard chemotherapeutics .
- Antimicrobial Evaluation : In a study examining various coumarin derivatives, it was found that specific modifications to the coumarin structure enhanced antimicrobial efficacy against multiple pathogens .
Research Findings
Recent research has focused on the synthesis and evaluation of new derivatives based on the parent structure of 7-hydroxy-8-methyl coumarins:
Scientific Research Applications
The compound 7-hydroxy-8-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one , a member of the coumarin family, exhibits a variety of promising applications in scientific research, particularly in pharmacology and medicinal chemistry. This article explores its potential uses, biological activities, and relevant case studies.
Pharmacological Potential
Research indicates that coumarin derivatives often exhibit significant pharmacological activities. The specific structural features of this compound suggest several potential applications:
- Anticancer Activity : Coumarins are known for their anticancer properties. The unique combination of the coumarin structure with the phenylpropene side chain may enhance its effectiveness against various cancer cell lines.
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal strains, suggesting that this compound may also possess antimicrobial activity.
- Neuropharmacological Effects : The piperazine ring is associated with anxiolytic and antidepressant effects. This compound could be explored for potential use in treating anxiety disorders or depression.
Biochemical Interactions
The compound's interactions with biological targets are crucial for understanding its mechanisms of action:
- It may interact with enzymes involved in drug metabolism, influencing pharmacokinetics.
- Potential binding to receptors related to neurotransmission could elucidate its effects on mood and behavior.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Understanding the synthetic pathways can lead to the development of analogs with improved efficacy or reduced side effects.
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of structurally similar coumarin derivatives. Results indicated that certain modifications to the coumarin structure significantly enhanced cytotoxicity against breast cancer cells. This suggests that this compound may warrant similar investigations due to its unique structure .
Case Study 2: Neuropharmacological Effects
Research on piperazine derivatives has shown promise in treating neurological disorders. A derivative of this compound could be tested for anxiolytic properties in animal models, potentially revealing its effectiveness in reducing anxiety-like behaviors .
Comparative Analysis of Structural Analogues
To better understand the potential applications of this compound, a comparative analysis with other similar compounds can be useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
7-Hydroxycoumarin | Hydroxyl group at position 7 | Antioxidant, antimicrobial |
Piperazine Derivatives | Piperazine ring | Anxiolytic, antidepressant |
Coumarin Derivatives | Varying substituents on coumarin core | Anticancer, anti-inflammatory |
This table highlights how the unique combination of structural elements in the target compound may enhance its pharmacological profile compared to traditional coumarins or piperazines alone.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s reactivity is driven by:
-
7-Hydroxyl group : Prone to esterification, oxidation, and hydrogen bonding.
-
Piperazine nitrogen atoms : Participate in alkylation and acid-base reactions.
-
Methyl group at position 8 : Susceptible to oxidation.
-
α,β-Unsaturated lactone (coumarin core) : Undergoes Michael addition and lactone ring-opening reactions .
Esterification of the Hydroxyl Group
The phenolic hydroxyl group at position 7 reacts with acylating agents (e.g., acetic anhydride) under acidic or basic conditions to form esters.
Conditions :
-
Catalyst: H₂SO₄ or pyridine.
-
Solvent: Anhydrous dichloromethane or THF.
-
Temperature: 0–25°C.
Product : 7-Acetoxy derivative, confirmed via NMR and TLC monitoring.
Alkylation of the Piperazine Nitrogen
The secondary amines in the piperazine ring undergo alkylation with alkyl halides or epoxides.
Conditions :
-
Base: K₂CO₃ or triethylamine.
-
Solvent: DMF or acetonitrile.
-
Temperature: 60–80°C.
Product : Quaternary ammonium salts, enhancing solubility for pharmacological studies.
Oxidation of the Methyl Substituent
The methyl group at position 8 oxidizes to a carboxylic acid under strong oxidizing conditions:
Reagents : KMnO₄ (acidic/neutral) or CrO₃.
Conditions :
-
Solvent: H₂O/acetone mixture.
-
Temperature: 50–70°C.
Product : 8-Carboxycoumarin derivative, characterized by IR (C=O stretch at 1700 cm⁻¹).
Lactone Ring-Opening Reactions
The coumarin lactone ring hydrolyzes in acidic or basic media:
Acidic Hydrolysis :
-
Reagent: HCl (concentrated).
-
Product: Coumarinic acid.
Basic Hydrolysis : -
Reagent: NaOH (aqueous).
-
Product: Sodium coumarinate, reversible upon acidification.
Michael Addition at the α,β-Unsaturated Lactone
The electron-deficient double bond in the coumarin core undergoes nucleophilic attack:
Nucleophiles : Amines, thiols, or stabilized enolates.
Conditions :
-
Solvent: Ethanol or DMSO.
-
Catalyst: Piperidine (for enolate formation).
Product : Adducts with extended conjugation, verified via UV-Vis spectroscopy.
Reaction Monitoring and Characterization
Critical parameters for optimizing reactions:
Thermal Stability and Reaction Design
The compound decomposes above 200°C, necessitating reactions below this threshold. Solvent choice (e.g., DMF for high-boiling reactions) and inert atmospheres (N₂/Ar) are critical for preventing oxidative side reactions.
Properties
IUPAC Name |
7-hydroxy-8-methyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-18-22(27)10-9-21-20(16-23(28)29-24(18)21)17-26-14-12-25(13-15-26)11-5-8-19-6-3-2-4-7-19/h2-10,16,27H,11-15,17H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMZMZWHQXXIGM-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)CC=CC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C/C=C/C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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